molecular formula C20H18ClNO B1454905 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride CAS No. 1160261-17-5

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride

Cat. No. B1454905
M. Wt: 323.8 g/mol
InChI Key: CGROJQZEGJRERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds are typically described by their molecular formula, structure, and physical properties. The description may also include its uses, sources, and role in biological systems if applicable .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .


Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as reaction conditions, reagents, and catalysts can affect the course of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .

Scientific Research Applications

  • Cyclopalladated Compounds Reactivity :

    • The study by Pereira et al. (1989) explored the reactivity of cyclopalladated compounds, including the reaction of α-trimethylsilyl-8-methylquinoline with palladium acetate and subsequent reactions. This research provides insight into the chemical behavior of related quinoline compounds in organometallic contexts (Pereira, Pfeffer, & Rotteveel, 1989).
  • Stereochemistry in Cyclometalation :

    • Holcomb et al. (1996) investigated the stereochemistry of cyclometalation of 8-ethylquinoline by Pd(II) salts. This study is significant for understanding the chiral properties and stereochemical outcomes in reactions involving quinoline derivatives (Holcomb, Nakanishi, & Flood, 1996).
  • Synthesis of Tetrahydroisoquinolines and Isoquinolinones :

    • Campbell et al. (1996) described the synthesis of tetrahydroisoquinolines and isoquinolinones using 2-(2-lithiophenyl)ethyl chloride, highlighting methods for creating complex heterocyclic structures that are important in medicinal chemistry (Campbell, Greenwood, Hendi, Hendi, Nguyen, & Wolfe, 1996).
  • Cobalt Catalysts with gem-Dimethyl-Substituted bis(imino)dihydroquinolines :

    • Zhang et al. (2019) conducted a study on cobalt catalysts supported by gem-dimethyl-substituted bis(imino)dihydroquinolines. These catalysts exhibited high activities for ethylene polymerization, indicating potential applications in polymer chemistry (Zhang, Huang, Solan, Zhang, Hu, Hao, & Sun, 2019).
  • Conformational Analyses of Derivatives :

    • Nitek et al. (2020) reported the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. This research contributes to the understanding of molecular conformations in different environments, which is crucial for drug design and material sciences (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
  • Photophysical Studies of Platinum(II) Complexes :

    • Díez et al. (2010) explored the structural and luminescence properties of mixed chloro-isocyanide cyclometalated platinum(II) complexes. Such studies are fundamental for developing materials with specific photophysical properties, useful in areas like optoelectronics and sensing (Díez, Forniés, Larraz, Lalinde, López, Martín, Moreno, & Sicilia, 2010).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical compound, as well as recommendations for handling, storage, and disposal .

Future Directions

Future research on a compound could involve exploring new synthesis methods, investigating its reactivity with other substances, studying its biological activity, or developing applications based on its properties .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-4-14-6-5-7-15-17(20(21)23)11-18(22-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGROJQZEGJRERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.